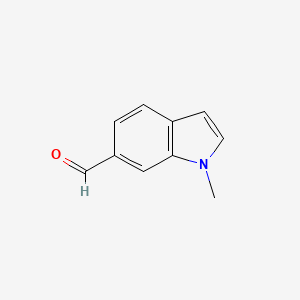

1-methyl-1H-indole-6-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAKKGIWURKKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564531 | |

| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-45-8 | |

| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21005-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-methyl-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available chemical and physical properties of 1-methyl-1H-indole-6-carbaldehyde. It is important to note that while extensive searches have been conducted, specific experimental data for this particular isomer, especially concerning its biological activity, is limited in publicly accessible scientific literature. The experimental protocols and pathway diagrams provided are based on general methodologies for related compounds and should be considered illustrative.

Core Chemical Properties

This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, with a methyl group at the 1-position (N1) of the indole ring and a carbaldehyde (formyl) group at the 6-position.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₉NO | - |

| Molecular Weight | 159.19 g/mol | - |

| CAS Number | 21005-45-8 | - |

| Appearance | Solid | Assumed based on related compounds |

| Melting Point | 79-81 °C | Experimental data |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indole ring, a singlet for the aldehyde proton (typically in the range of 9-10 ppm), and a singlet for the N-methyl protons (typically around 3.5-4.0 ppm). The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), carbons of the indole ring, and the N-methyl carbon.

-

IR Spectroscopy: The infrared spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, its synthesis would likely follow a two-step procedure: N-methylation of indole-6-carbaldehyde or formylation of 1-methyl-1H-indole. A general procedure for the formylation of an N-methylated indole, such as the Vilsmeier-Haack reaction, is provided below as a representative example.

General Protocol for Vilsmeier-Haack Formylation of 1-methyl-1H-indole:

Materials:

-

1-methyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF to 0 °C. Slowly add phosphorus oxychloride dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-methyl-1H-indole in DMF in a separate flask. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and a solution of sodium hydroxide. Stir until the ice has melted and the mixture is basic.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the purified 1-methyl-1H-indole-carbaldehyde. The primary product of this reaction is typically the 3-formyl isomer. Selective synthesis of the 6-formyl isomer would require a different strategy, potentially starting from a pre-functionalized indole.

Caption: Generalized workflow for the synthesis and purification of an indole-carbaldehyde.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways in which this compound may be involved. Indole derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The specific biological function of this particular isomer remains an area for future research.

To illustrate the potential type of signaling pathway that indole derivatives can modulate, a hypothetical pathway is presented below. This diagram is for demonstrative purposes only and does not represent actual data for this compound.

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition by an indole derivative.

Conclusion and Future Directions

This compound is a chemical compound for which basic identifying information is available. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, a specific and optimized synthesis protocol, and, most notably, its biological activity. The provided melting point is a valuable piece of experimental data, but further characterization is necessary for a complete profile.

For researchers and drug development professionals, this compound represents an under-explored area. Future research should focus on:

-

Comprehensive Physicochemical Characterization: Determination of boiling point, solubility in various solvents, and pKa.

-

Optimized Synthesis: Development and publication of a detailed and high-yielding synthetic protocol for the 6-carbaldehyde isomer.

-

Spectroscopic Analysis: Full characterization using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

-

Biological Screening: A broad screening of its biological activity is warranted to identify potential therapeutic applications. This could include cytotoxicity assays against cancer cell lines, antimicrobial assays, and enzyme inhibition studies.

-

Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, SAR studies on derivatives of this compound could lead to the development of more potent and selective compounds.

The indole scaffold continues to be a privileged structure in medicinal chemistry, and the exploration of less-studied isomers like this compound may uncover novel therapeutic agents.

An In-depth Technical Guide to 1-methyl-1H-indole-6-carbaldehyde (CAS Number: 21005-45-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-6-carbaldehyde is an aromatic heterocyclic organic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. This methyl-substituted indole carbaldehyde serves as a key building block and intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, making it a valuable component in drug discovery and medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 21005-45-8 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [2] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | 318.7 °C at 760 mmHg | [4][5][6] |

| Density | 1.1 g/cm³ | [4] |

| Flash Point | 146.5 °C | [4][5] |

| Solubility | No specific data available. Generally soluble in organic solvents like chloroform and dichloromethane. |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the aldehyde proton (typically in the range of 9-10 ppm), and a singlet for the N-methyl group protons (around 3.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde group (in the downfield region, ~180-190 ppm), aromatic carbons of the indole ring, and the carbon of the N-methyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other significant bands will include C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 159). Fragmentation patterns would be consistent with the indole structure.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, often involving the formylation of 1-methylindole or the methylation of indole-6-carbaldehyde. Below is a representative experimental protocol for a related transformation which can be adapted for the synthesis of the target compound.

General Experimental Workflow for Indole Synthesis

Example Protocol: Catalytic Vilsmeier-Haack Formylation of Indole

This protocol describes the formylation of indole, which can be adapted for N-methylated indoles.

Materials:

-

Indole (or 1-methylindole)

-

3-methyl-1-phenyl-2-phospholene 1-oxide (catalyst)

-

Anhydrous acetonitrile (solvent)

-

Diethyl bromomalonate (DEBM)

-

N,N-dimethylformamide (DMF) (formylating agent)

-

Phenylsilane (PhSiH₃)

-

2 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an argon atmosphere.

-

Indole (1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv) are added to the flask.

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous acetonitrile is added via syringe to dissolve the solids.

-

Diethyl bromomalonate (1.2 equiv), N,N-dimethylformamide (1.5 equiv), and phenylsilane (1.5 equiv) are added sequentially via syringe.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched by the careful dropwise addition of 2 M NaOH solution.

-

The mixture is diluted with ethyl acetate and transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure product.[7]

Biological Activity and Applications in Drug Development

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. While specific studies on the biological effects of this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate is crucial for the development of more complex, biologically active molecules.

Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. For instance, many kinase inhibitors used in cancer therapy feature an indole or indazole core. The aldehyde functional group on this compound provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, Wittig reactions, or reductive aminations, to generate a library of diverse compounds for biological screening.

Potential Therapeutic Applications of Indole Derivatives:

-

Anticancer: As precursors to kinase inhibitors and other antineoplastic agents.

-

Antimicrobial: Forming the backbone of various antibacterial and antifungal compounds.

-

Anti-inflammatory: Serving as a scaffold for the design of anti-inflammatory drugs.

-

Neurological Disorders: Used in the synthesis of compounds targeting receptors in the central nervous system.[8][9][10]

Logical Relationship of Applications

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is summarized from available safety data sheets.

| Aspect | Precaution | Reference(s) |

| GHS Hazard Statements | H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects. | [3][11] |

| GHS Pictograms | [3] | |

| Signal Word | Warning | [3] |

| Precautionary Statements | P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are recommended. | [12][13] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. | [3] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [13] |

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. Its indole core, combined with a reactive aldehyde group, makes it an important building block for the creation of novel molecules with diverse therapeutic applications. While further research is needed to fully elucidate its specific biological activities, its role as a key intermediate is well-established. Researchers and drug development professionals should handle this compound with appropriate safety precautions and can utilize it as a versatile tool in the quest for new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]

- 6. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-methyl-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-indole-6-carbaldehyde, a substituted indole of interest in synthetic and medicinal chemistry. Due to the specificity of this isomer, this document also incorporates data from closely related indole derivatives to provide a broader context for its chemical properties and potential biological significance. The indole scaffold is a "privileged structure" in drug discovery, known for its presence in a wide array of biologically active compounds.[1]

Core Compound Data

This compound is a solid at room temperature with a molecular weight of 159.18 g/mol . Below is a summary of its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| CAS Number | 21005-45-8 | |

| Appearance | Solid | |

| Melting Point | 79-81 °C | |

| Storage Temperature | 2-8°C |

Spectroscopic and Physicochemical Properties

| Data Type | Inferred/Related Compound Data |

| ¹H NMR | For the related 1-methyl-1H-indole-3-carbaldehyde in CDCl₃, characteristic peaks include a singlet for the aldehyde proton (~10.0 ppm), a singlet for the methyl group (~3.8 ppm), and multiplets for the aromatic protons in the 7.3-8.3 ppm range.[2][3] |

| ¹³C NMR | For 1-methyl-1H-indole-3-carbaldehyde, the aldehyde carbon appears around 184 ppm, with other aromatic and methyl carbons resonating at expected chemical shifts.[2][3] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 159. The parent compound, indole-6-carboxaldehyde, shows a molecular weight of 145.1580.[4] |

| IR Spectroscopy | Expected characteristic bands would include a strong C=O stretch for the aldehyde group (around 1680-1700 cm⁻¹) and C-H stretching for the aromatic and methyl groups. |

| Calculated Properties | For the parent indole-6-carboxaldehyde, the calculated LogP (octanol/water partition coefficient) is 1.498, and the Log of water solubility is -2.74 mol/L.[5] |

Experimental Protocols

Synthesis of this compound

A documented synthesis of this compound involves a two-step process starting from 6-bromoindole.[6]

Step 1: N-methylation of 6-bromoindole

-

Add 5.00 g of 6-bromoindole to 25 ml of N,N-dimethylformamide (DMF).

-

In the presence of 1.12 g of sodium hydride (60% purity), add 4.37 g of iodomethane to the mixture.

-

Stir the resulting mixture for 1 hour at room temperature to yield 6-bromo-1-methylindole.

Step 2: Formylation of 6-bromo-1-methylindole

-

Dissolve 2.10 g of 6-bromo-1-methylindole in 21 ml of diethyl ether.

-

Under a nitrogen atmosphere, dropwise add 7.0 ml of a 1.5M n-hexane solution of n-butyllithium at -45° to -40° C.

-

Stir the mixture for 1 hour at room temperature.

-

Add 1.46 g of N,N-dimethylformamide to the reaction mixture at -30° to -20° C.

-

Allow the temperature of the reaction mixture to rise to room temperature.

-

Add 30 ml of water and 10 ml of ethyl acetate, then adjust the pH to 8.0 with dilute hydrochloric acid.

-

Separate the organic layer, wash with water and a saturated aqueous sodium chloride solution, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 10/1) to obtain 1.09 g of 6-formyl-1-methylindole (this compound) as a light brown solid.[6]

General Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Infrared (IR) Spectroscopy : Obtain the IR spectrum of the solid compound using an ATR-FTIR spectrometer to identify characteristic functional group vibrations.

-

Mass Spectrometry (MS) : Analyze the compound using an ESI-MS or GC-MS system to determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

The indole nucleus is a fundamental component of many natural and synthetic molecules with significant biological activity.[7] Indole derivatives have been investigated for a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[8]

While the specific biological targets and signaling pathways for this compound have not been extensively studied, many substituted indoles are known to act as inhibitors of various protein kinases. Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of cancer, making them important targets for drug development.

Below is a generalized diagram illustrating how an indole-based inhibitor might interrupt a cancer-related signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate. While detailed biological data for this specific molecule is limited, its structural similarity to a class of compounds with broad pharmacological activities suggests its potential for further investigation in drug discovery and development. The experimental protocols provided herein offer a foundation for its synthesis and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Indole-6-carboxaldehyde [webbook.nist.gov]

- 5. Indole-6-carboxaldehyde (CAS 1196-70-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. prepchem.com [prepchem.com]

- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

An In-depth Technical Guide on the Spectroscopic Data of 1-methyl-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-6-carbaldehyde is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core component of many biologically active natural products and synthetic pharmaceuticals. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C6 position can significantly influence the molecule's electronic properties, reactivity, and biological activity. This document aims to provide a comprehensive overview of the expected spectroscopic characteristics of this compound, which are crucial for its synthesis, identification, and characterization in a research and development setting.

Predicted Spectroscopic Data

Due to the absence of specific published data for this compound, the following tables summarize the expected spectroscopic data. These predictions are based on the analysis of closely related and isomeric compounds, such as 1-methyl-1H-indole-3-carbaldehyde and indole-6-carboxaldehyde.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit the following signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-C=O | 9.9 - 10.1 | s | - |

| H-7 | 7.9 - 8.1 | s | - |

| H-5 | 7.7 - 7.9 | d | ~8.0 |

| H-4 | 7.5 - 7.7 | d | ~8.0 |

| H-2 | 7.2 - 7.4 | d | ~3.0 |

| H-3 | 6.5 - 6.7 | d | ~3.0 |

| N-CH₃ | 3.7 - 3.9 | s | - |

Predicted ¹³C NMR Spectral Data

The anticipated carbon-13 NMR spectral data for this compound are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 193 |

| C-7a | 137 - 139 |

| C-3a | 135 - 137 |

| C-6 | 130 - 132 |

| C-2 | 128 - 130 |

| C-5 | 122 - 124 |

| C-4 | 120 - 122 |

| C-3 | 102 - 104 |

| C-7 | 110 - 112 |

| N-CH₃ | 32 - 34 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium |

| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1360 - 1250 | Medium |

Predicted Mass Spectrometry Data

For mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of C₁₀H₉NO (159.18 g/mol ). Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the methyl group (-CH₃).

| m/z | Predicted Fragment |

| 159 | [M]⁺ |

| 158 | [M-H]⁺ |

| 130 | [M-CHO]⁺ |

| 116 | [M-CHO-CH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of indole derivatives, which can be adapted for this compound.

Synthesis of this compound

A plausible synthetic route would involve the N-methylation of indole-6-carbaldehyde.

Materials:

-

Indole-6-carboxaldehyde

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH) or similar strong base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of indole-6-carboxaldehyde in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use standard parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically requiring a larger number of scans. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and characterization of a target compound like this compound.

Caption: Generalized workflow for synthesis and characterization.

Caption: Logic of spectroscopic analysis for structural confirmation.

Navigating the Spectral Landscape: An In-Depth Technical Guide to the NMR Analysis of 1-methyl-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 1-methyl-1H-indole-6-carbaldehyde. Due to the limited availability of experimental spectral data in public databases for this specific isomer, this guide utilizes predicted ¹H and ¹³C NMR data as a reference. These predictions, generated from advanced computational algorithms, offer valuable insights into the expected spectral characteristics of the molecule. This document also outlines detailed experimental protocols for acquiring high-quality NMR spectra and presents the data in a clear, tabular format for ease of interpretation and comparison.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were obtained from computational models and should be considered as estimations. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.15 | d | 3.1 |

| H-3 | 6.55 | d | 3.1 |

| H-4 | 7.95 | d | 8.2 |

| H-5 | 7.58 | dd | 8.2, 1.5 |

| H-7 | 7.90 | s | - |

| N-CH₃ | 3.80 | s | - |

| CHO | 10.05 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) |

| C-2 | 129.5 |

| C-3 | 102.0 |

| C-3a | 137.8 |

| C-4 | 121.0 |

| C-5 | 124.5 |

| C-6 | 131.0 |

| C-7 | 120.0 |

| C-7a | 130.5 |

| N-CH₃ | 33.0 |

| CHO | 192.0 |

Experimental Protocols for NMR Spectral Analysis

To obtain high-quality experimental NMR data for this compound, the following detailed protocols for sample preparation and instrument operation should be followed.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, the residual solvent peak can often be used for calibration.

NMR Instrument Parameters and Data Acquisition

The following are general guidelines for setting up NMR experiments on a standard spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be adjusted for optimal results.

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for sharp resonance lines.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for good resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.

-

Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).

-

Spectral Width (SW): A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio. The acquisition time can be significant.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR correlation and a general workflow for NMR spectral analysis.

Caption: Chemical structure of this compound with atom numbering.

Caption: General workflow for NMR spectral analysis.

Spectroscopic Analysis of 1-methyl-1H-indole-6-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for 1-methyl-1H-indole-6-carbaldehyde. Due to the limited availability of specific experimental data for this exact compound, this guide utilizes data from closely related analogs and established spectroscopic principles to provide a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this and similar indole derivatives.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of aromatic aldehydes and indole compounds.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Methyl C-H Stretch |

| ~2850-2820 | Medium | Aldehyde C-H Stretch (Fermi Resonance Doublet) |

| ~2750-2720 | Medium | Aldehyde C-H Stretch (Fermi Resonance Doublet) |

| ~1705-1685 | Strong | C=O Carbonyl Stretch (Aromatic Aldehyde)[1][2] |

| ~1610-1580 | Medium-Strong | Aromatic C=C Stretch |

| ~1470-1450 | Medium | Aromatic C=C Stretch |

| ~1380-1370 | Medium | Methyl C-H Bend |

| ~880-800 | Strong | C-H Out-of-plane Bending (Substituted Benzene) |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The following data is based on the fragmentation of a closely related isomer, 1-methyl-1H-indole-3-carbaldehyde, and general principles of indole aldehyde fragmentation.[4] The molecular weight of this compound is 159.18 g/mol .

| m/z | Relative Intensity (%) | Proposed Fragment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 158 | High | [M-H]⁺ |

| 130 | Medium | [M-CHO]⁺ |

| 103 | Low | [M-CHO-HCN]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[5]

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Perform a baseline correction and peak picking.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electron Ionization is a hard ionization technique that provides detailed fragmentation patterns.[6][7][8]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to deduce the structure of the compound.

Visualization of Key Spectroscopic Data

The following diagrams illustrate the logical relationships of the key data points obtained from IR and MS analysis.

Caption: Workflow for functional group assignment from key IR peaks.

Caption: Proposed fragmentation pathway for this compound.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. as.uky.edu [as.uky.edu]

- 8. rroij.com [rroij.com]

Discovery and Isolation of Novel Indole-6-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the various substituted indoles, indole-6-carbaldehydes represent a promising class of molecules with potential applications in drug discovery and development. Their unique electronic and structural features make them valuable intermediates for the synthesis of more complex heterocyclic systems and potential modulators of key cellular signaling pathways. This technical guide provides an in-depth overview of the discovery, isolation, synthesis, and biological evaluation of novel indole-6-carbaldehydes, with a focus on experimental protocols and data presentation for researchers in the field.

Discovery and Isolation of Indole-6-Carbaldehydes from Natural Sources

While the indole scaffold is widespread in nature, the discovery of novel indole-6-carbaldehydes is a developing area of research. Marine organisms, particularly sponges, have proven to be a rich source of halogenated indole derivatives, some of which feature the 6-substituted pattern. For instance, various bromoindole alkaloids have been isolated from the sub-Arctic sponge Geodia barretti[1][2]. The isolation of these compounds often involves bioactivity-guided fractionation of the organism's crude extract.

Although a specific detailed protocol for a novel indole-6-carbaldehyde from a natural source is not extensively documented in current literature, the following experimental protocol for the isolation of bromoindole alkaloids from Geodia barretti provides a representative and adaptable methodology for researchers targeting similar compounds[3][4].

Experimental Protocol: Isolation of Bromoindole Alkaloids from Geodia barretti

This protocol is adapted from methodologies described for the isolation of bromoindoles from the marine sponge Geodia barretti[3][4].

1. Extraction:

-

Lyophilized and ground sponge tissue is extracted exhaustively with a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

2. Solvent Partitioning (Modified Kupchan Method):

-

The crude extract is resuspended in a 9:1 (v/v) mixture of MeOH and water.

-

This solution is then sequentially partitioned against solvents of increasing polarity, such as hexane, chloroform (CHCl₃), and n-butanol (n-BuOH), to yield fractions with differing polarity.

3. Chromatographic Purification:

-

The fractions showing promising bioactivity or containing compounds of interest (as determined by preliminary analysis such as thin-layer chromatography or LC-MS) are subjected to further purification.

-

Vacuum Liquid Chromatography (VLC): The active fraction (e.g., the CHCl₃ fraction) is often first fractionated on a silica gel column using a stepwise gradient of solvents, such as hexane, ethyl acetate (EtOAc), and MeOH.

-

High-Performance Liquid Chromatography (HPLC): Sub-fractions from VLC are then purified by reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient elution system, for example, with acetonitrile (CH₃CN) and water, often with a small percentage of trifluoroacetic acid (TFA) as a modifier, is typically employed to isolate pure compounds.

-

Fractions from each chromatographic step are monitored by an appropriate method (e.g., UV absorbance, TLC, or LC-MS) to guide the isolation of the target molecules.

4. Structure Elucidation:

-

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and N-H bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the indole ring system.

-

Synthesis of Novel Indole-6-Carbaldehydes

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction introduces a formyl (-CHO) group onto the indole ring, and while it typically occurs at the C3 position, it can be directed to other positions, including C6, depending on the substitution pattern of the starting indole.

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Indole

This protocol provides a general procedure for the Vilsmeier-Haack formylation, which can be adapted for the synthesis of various indole-6-carbaldehydes from the corresponding 5-substituted indoles.

1. Reagents and Materials:

-

Substituted Indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

2. Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: In a separate flask, dissolve the substituted indole in a minimal amount of anhydrous DMF. Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated solution of sodium carbonate or sodium hydroxide until the pH is basic. The product may precipitate at this stage. Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Quantitative Data of Novel Indole-6-Carbaldehydes and Related Derivatives

The following tables summarize the spectroscopic data for a selection of synthesized indole carbaldehyde derivatives. While specific data for a wide range of novel indole-6-carbaldehydes is an emerging area of research, the data for related indole-3-carbaldehydes and substituted indoles provide a valuable reference for the characterization of new compounds.

Table 1: ¹H NMR Spectroscopic Data of Selected Indole Carbaldehyde Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Indole-3-carbaldehyde | DMSO-d₆ | 12.11 (brs, 1H, NH), 9.94 (s, 1H, CHO), 8.27 (s, 1H, H-2), 8.09 (d, J = 7.6 Hz, 1H, H-4), 7.51 (d, J = 7.8 Hz, 1H, H-7), 7.29-7.19 (m, 2H, H-5, H-6)[5] |

| 6-Bromoindole-3-carbaldehyde | Not specified | Not specified in snippets |

| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H, CHO), 8.35 (d, J = 6.6 Hz, 1H, H-4), 7.69 (s, 1H, H-2), 7.50 – 7.33 (m, 3H, Ar-H), 3.90 (s, 3H, N-CH₃)[6] |

| 1-Ethyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H, CHO), 8.31 (d, J = 8.2 Hz, 1H, H-4), 7.75 (s, 1H, H-2), 7.38 (t, J = 7.5 Hz, 1H, H-6), 7.36 – 7.33 (m, 1H, H-5), 7.31 (d, J = 7.1 Hz, 1H, H-7), 4.24 (q, J = 7.3 Hz, 2H, N-CH₂), 1.56 (t, J = 7.3 Hz, 3H, CH₃)[6] |

| 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde | CDCl₃ | 10.1 (s, 1H, CHO), 8.95-7.11 (m, 4H, Ar-H), 7.1 (s, 1H, H-2), 4.27 (s, 2H, COCH₂)[7] |

| N-((5-bromo-1H-indol-3-yl)methylene)-5-Phenylthiazole-2-amine | CDCl₃ | 11.09 (s, 1H, NH), 8.53 (s, 1H, CH=N), 7.86-7.13 (m, 8H, Ar-H) |

Table 2: ¹³C NMR Spectroscopic Data of Selected Indole Carbaldehyde Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Indole-3-carbaldehyde | CDCl₃ | 185.34 (CHO), 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[6] |

| 1-Methyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.43 (CHO), 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 (N-CH₃)[6] |

| 1-Ethyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.47 (CHO), 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89 (N-CH₂), 15.05 (CH₃)[6] |

| N-((5-bromo-1H-indol-3-yl)methylene)-5-Phenylthiazole-2-amine | CDCl₃ | 166.3, 159.8, 142.9, 135.4, 132.2, 129.7, 128.7, 128.5, 127.9, 126.1, 124.2, 120.1, 118.8, 113.1, 112.8, 102.1 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Selected Indole Carbaldehyde Derivatives

| Compound | Ionization Mode | [M+H]⁺ or M⁺ (m/z) | IR (KBr, cm⁻¹) |

| Indole-3-carbaldehyde | ESI-MS | 146 | Not specified |

| 1-Methyl-1H-indole-3-carbaldehyde | ESI-MS | 160 | Not specified |

| 1-Ethyl-1H-indole-3-carbaldehyde | ESI-MS | 174 | Not specified |

| 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde | Elemental Analysis | C₁₁H₈ClNO₂ | 3055-2568 (Ar-H), 1601.15 (C=O)[7] |

| N-((5-bromo-1H-indol-3-yl)methylene)-5-Phenylthiazole-2-amine | LCMS | 382.97 | Not specified |

Biological Activity and Signaling Pathways

Indole derivatives are known to modulate a variety of cellular signaling pathways, many of which are implicated in cancer and inflammatory diseases. While research specifically on indole-6-carbaldehydes is emerging, studies on related indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have provided significant insights into their potential mechanisms of action. These compounds have been shown to target key signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways[7][8][9].

Indole-6-carboxaldehyde itself has been shown to possess protective effects against oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis in C2C12 skeletal myoblasts[10]. This suggests a role for indole-6-carbaldehyde in modulating cellular responses to oxidative stress, a process that is central to many pathological conditions.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Studies on I3C and DIM have demonstrated their ability to inhibit this pathway at multiple levels[7][8]. These compounds can suppress the phosphorylation and activation of Akt, a key kinase in the pathway, and subsequently inhibit the downstream effector mTOR[7]. This leads to the induction of apoptosis and the inhibition of cancer cell proliferation. Synthetic indole derivatives have also been designed to target this pathway, showing promise as potential anticancer agents[5][11][12].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK pathway is often hyperactivated in various cancers. Several indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK signaling pathway[9]. For example, some indole derivatives can inhibit the phosphorylation of key MAPK components like ERK, JNK, and p38, leading to cell cycle arrest and apoptosis in cancer cells.

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel indole-6-carbaldehyde derivatives as potential therapeutic agents.

Conclusion

Novel indole-6-carbaldehydes and their derivatives represent a promising and underexplored area of medicinal chemistry. Their synthesis, primarily through methods like the Vilsmeier-Haack reaction, provides a versatile platform for the generation of diverse molecular architectures. While the natural occurrence of these specific compounds is still being investigated, the rich chemical diversity of marine organisms suggests they are a promising source for future discoveries. The demonstrated biological activities of related indole compounds, particularly their ability to modulate key cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK, highlight the therapeutic potential of the indole-6-carbaldehyde scaffold. This technical guide provides a foundational resource for researchers to further explore the discovery, synthesis, and biological characterization of this intriguing class of molecules.

References

- 1. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frontiers of 1-Methyl-1H-indole-6-carbaldehyde: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-6-carbaldehyde, a member of the diverse indole family, presents a scaffold of significant interest in medicinal chemistry and drug development. This technical whitepaper provides a comprehensive theoretical and practical overview of this compound, consolidating data on its electronic structure, spectroscopic properties, and potential synthesis. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel indole derivatives for therapeutic applications.

Introduction

Indole and its derivatives are ubiquitous in biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. The substituent pattern on the indole ring profoundly influences its biological activity. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C6 position of the indole nucleus creates a unique electronic and steric profile, making this compound a compelling candidate for further investigation in drug discovery programs. This document outlines the theoretical underpinnings of its molecular structure and spectroscopic characteristics, alongside detailed experimental protocols for its synthesis and analysis.

Theoretical Studies: A Computational Approach

While specific theoretical studies on this compound are not extensively available in the public domain, we can extrapolate from computational analyses of structurally similar indole derivatives to predict its properties. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Methodology

A robust computational protocol for analyzing this compound would involve the following steps:

-

Geometry Optimization: The molecular geometry would be optimized using DFT with a functional such as B3LYP, CAM-B3LYP, or M06-2X. A suitable basis set, for instance, 6-311++G(d,p), should be employed to ensure accuracy. This process identifies the most stable conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption (UV-Vis) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

The following diagram illustrates a typical computational workflow for theoretical studies of organic molecules.

Predicted Molecular Properties

Based on analyses of related indole aldehydes, the following properties for this compound can be anticipated.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₀H₉NO | - |

| Molecular Weight | 159.19 g/mol | - |

| Optimized Geometry | Planar indole ring with the aldehyde group slightly out of plane | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Dipole Moment | ~3-4 D | DFT Calculation |

| HOMO-LUMO Energy Gap | ~4-5 eV | DFT Calculation |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis can be approached in two primary steps: N-methylation of a suitable indole precursor followed by formylation, or formylation followed by N-methylation. A common and effective method for formylation is the Vilsmeier-Haack reaction.

This protocol assumes the availability of indole-6-carbaldehyde.

-

Materials: Indole-6-carbaldehyde, sodium hydride (NaH) (60% dispersion in mineral oil), dimethylformamide (DMF), methyl iodide (CH₃I), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon) at 0 °C, add a solution of indole-6-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

-

This protocol starts with 1-methyl-1H-indole.

-

Materials: 1-Methyl-1H-indole, phosphorus oxychloride (POCl₃), dimethylformamide (DMF), dichloromethane (DCM), sodium acetate, water.

-

Procedure:

-

In a three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

-

Slowly add POCl₃ (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-methyl-1H-indole (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium acetate.

-

Extract the product with DCM (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (e.g., hexane/ethyl acetate) to afford this compound.

-

The following diagram outlines the Vilsmeier-Haack reaction pathway.

Physicochemical Characteristics of N-Methylated Indole Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-methylated indole aldehydes. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. N-methylation can significantly alter a molecule's properties, including its solubility, metabolic stability, and target-binding affinity. This guide presents key quantitative data, detailed experimental protocols for their synthesis and characterization, and a visual representation of a typical experimental workflow.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of selected N-methylated indole aldehydes and the parent N-methylindole for comparative purposes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |

| N-Methylindole | C9H9N | 131.17 | --- | 133 (at 26 mmHg)[1] | 1.051[1] | Insoluble in water; Soluble in common organic solvents[1] |

| 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | 159.19 | 134–136 | --- | --- | --- |

| syn-1-Methylindole-3-carboxaldehyde Oxime | C10H10N2O | 174.20 | 134–136[2] | --- | --- | --- |

Spectroscopic Characteristics

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of N-methylated indole aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃):

| Compound | Chemical Shift (δ, ppm) |

| N-Methylindole | 7.63 (d, J = 7.9 Hz, 1H), 7.31 (d, J = 8.2 Hz, 1H), 7.24–7.18 (m, 1H), 7.13–7.08 (m, 1H), 7.02 (d, J = 3.1 Hz, 1H), 6.48 (d, J = 3.1 Hz, 1H), 3.75 (s, 3H)[1] |

| anti-1-Methylindole-3-carboxaldehyde Oxime (in DMSO-d₆) | 10.50 (s, 1H), 8.21 (s, 1H), 7.96 (d, 1H, J = 7.9 Hz), 7.57 (s, 1H), 7.43 (d, 1H, J = 8.2 Hz), 7.21 (ddd, 1H, J = 8.2, 7.0, 1.2 Hz), 7.13 (m, 1H), 3.75 (s, 3H, Me)[2] |

¹³C NMR (in CDCl₃):

| Compound | Chemical Shift (δ, ppm) |

| N-Methylindole | 136.6, 128.7, 128.4, 121.4, 120.8, 119.2, 109.1, 100.8, 32.7[1] |

| anti-1-Methylindole-3-carboxaldehyde Oxime (in DMSO-d₆) | 144.0, 137.2, 131.9, 124.5, 121.8, 121.4, 120.1, 109.9, 108.5, 32.5 (Me)[2] |

Infrared (IR) Spectroscopy

The IR spectrum of N-methylated indole aldehydes is characterized by specific vibrational modes. For 1-methyl-1H-indole-3-carbaldehyde, the spectrum would prominently feature a strong carbonyl (C=O) stretching band, typically in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and methyl groups, and C=C stretching of the indole ring.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of indole derivatives are characterized by bands in the ultraviolet region. For 1-methylindole, UV-Vis spectra have been recorded in water and ethanol.[3] The introduction of a formyl group at the 3-position is expected to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system.

Experimental Protocols

Synthesis of N-Methylated Indole Aldehydes

A common and practical method for the N-methylation of indole-3-carboxaldehyde involves the use of dimethyl carbonate (DMC) as a methylation agent.[4] This method is advantageous due to the low toxicity of DMC compared to traditional methylating agents like methyl iodide or dimethyl sulfate.

Materials:

-

Indole-3-carboxaldehyde

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

tert-Butyl methyl ether (TBME)

-

Water

Procedure:

-

Combine indole-3-carboxaldehyde (e.g., 20 mmol), potassium carbonate (1.5 g), and DMF (20 mL) in a round-bottom flask.

-

Add dimethyl carbonate (5.2 mL, 61 mmol) to the mixture.

-

Heat the mixture to reflux (approximately 130 °C).

-

Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3.5 hours.[4]

-

After completion, cool the reaction mixture to approximately 3 °C.

-

Slowly add 60 mL of ice-cold water. The product may precipitate as an oily suspension.

-

Extract the product with TBME (60 mL).

-

Wash the organic layer with water (2 x 50 mL).

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the N-methylated indole aldehyde.[4]

Another effective method utilizes phenyl trimethylammonium iodide (PhMe₃NI) as the methylating agent with cesium carbonate (Cs₂CO₃) as the base in toluene.[5][6]

Materials:

-

Indole-3-carboxaldehyde

-

Phenyl trimethylammonium iodide (PhMe₃NI)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethyl acetate (EtOAc)

-

2 N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vial, place the indole-3-carboxaldehyde (1 equivalent), PhMe₃NI (2.5 equivalents), and Cs₂CO₃ (2 equivalents).[6]

-

Evacuate the vial and backfill with an inert gas (e.g., argon) three times.

-

Add toluene (to a concentration of 0.23 M) via syringe and repeat the evacuation and backfilling cycles.[6]

-

Heat the reaction mixture to 120 °C for 11-23 hours.[6]

-

After cooling to room temperature, add 2 N HCl until gas evolution ceases.

-

Extract the product with EtOAc (3 x 10-15 mL).

-

Wash the combined organic extracts with 2 N HCl (2 x 3 mL) and then with brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.[6]

Characterization Workflow

Caption: Workflow for the synthesis and characterization of N-methylated indole aldehydes.

Biological Relevance and Potential Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, including the anti-cancer agent indole-3-carbinol and the psychoactive compound ibogaine.[7][8] N-methylation of the indole nitrogen can have profound effects on the biological activity of these molecules. For instance, it can enhance metabolic stability by blocking N-glucuronidation, improve cell permeability, and alter receptor binding affinity.

While specific signaling pathways for simple N-methylated indole aldehydes are not extensively detailed in the literature, their structural similarity to biologically active indoles suggests potential interactions with various cellular targets. For example, indole derivatives are known to interact with:

-

Aryl Hydrocarbon Receptor (AhR): Indole-3-carbinol and its metabolites are well-known modulators of AhR signaling.

-

Nuclear Receptors: Some indole compounds can modulate the activity of nuclear receptors such as estrogen receptors (ERs) and peroxisome proliferator-activated receptors (PPARs).

-

Kinases: A wide range of kinase inhibitors incorporate the indole scaffold.

-

Microtubules: Indole derivatives can act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.

The introduction of a methyl group on the indole nitrogen and an aldehyde at the C3 position creates a unique molecule with potential for novel biological activities. The aldehyde group, in particular, can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, potentially leading to irreversible inhibition of target enzymes.

Caption: Potential role of N-methylated indole aldehydes in a drug discovery context.

This guide provides a foundational understanding of the physicochemical properties of N-methylated indole aldehydes. Further research into a broader range of substituted analogues will undoubtedly uncover novel structure-activity relationships and expand their potential applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Ibogaine - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 1-methyl-1H-indole-6-carbaldehyde from 1-methylindole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-methyl-1H-indole-6-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from 1-methylindole. Due to the inherent electronic properties of the indole ring, direct formylation at the C6 position is challenging, with electrophilic substitution favoring the C3 position. Therefore, a robust two-step synthetic pathway is presented. This process involves the regioselective bromination of 1-methylindole at the C6 position, followed by a lithium-halogen exchange and subsequent formylation. This application note includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to ensure procedural clarity and reproducibility.

Introduction

Indole-6-carbaldehydes are key intermediates in the synthesis of a variety of biologically active compounds. The presence of the aldehyde functional group at the 6-position of the indole nucleus allows for diverse chemical modifications, making it a crucial scaffold in the development of novel therapeutics. The N-methylation of the indole ring, as seen in this compound, can further modulate the pharmacological properties of the final compounds. This protocol details an efficient and reliable method to access this important synthetic intermediate from the readily available starting material, 1-methylindole.

Overall Reaction Scheme

The synthesis of this compound from 1-methylindole is achieved in a two-step process:

-

Step 1: Regioselective Bromination. 1-methylindole is first brominated at the C6 position to yield 6-bromo-1-methyl-1H-indole.

-

Step 2: Formylation via Lithium-Halogen Exchange. The resulting 6-bromo-1-methyl-1H-indole undergoes a lithium-halogen exchange followed by quenching with a formylating agent, N,N-dimethylformamide (DMF), to produce the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 6-bromo-1-methyl-1H-indole

Materials:

-

1-methylindole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-methylindole (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-